molecular formula C40H30N12O10 B578887 TNBT Diformazan CAS No. 19333-63-2

TNBT Diformazan

Cat. No.: B578887
CAS No.: 19333-63-2
M. Wt: 838.7 g/mol
InChI Key: SDKSRZQMARNUEW-SAORWRKWSA-N
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Description

Tetranitroblue tetrazolium (TNBT) is a tetrazolium salt that undergoes reduction to form an insoluble, colored diformazan compound. TNBT is structurally characterized by four p-nitrophenol substituents attached to a tetrazole core . This compound is widely utilized in biological assays, particularly for detecting enzymatic activity (e.g., β-galactosidase, dehydrogenases) and superoxide radicals, where its reduction product, TNBT diformazan, serves as a chromogenic marker . This compound exhibits distinct spectral properties, with an absorption maximum at ~526 nm in aqueous solutions and ~520 nm in tissue extracts, differing from the 580 nm peak of nitroblue tetrazolium (NBT) diformazan . Its high molar absorptivity and insolubility make it suitable for localized staining in histochemistry and electron microscopy .

Preparation Methods

Enzymatic Reduction Using Aminopeptidase Substrates

The enzymatic reduction of TNBT to its diformazan derivative is a widely validated method for histochemical localization of aminopeptidase activity. The process leverages the hydrolysis of synthetic substrates by aminopeptidases, releasing reducing agents that facilitate tetrazolium salt reduction.

Substrate Preparation and Incubation Conditions

The substrate L-glutamyl-1-hydroxy-4-naphthylamide (Glu-HNA) serves as the primary electron donor in this reaction. When hydrolyzed by aminopeptidase A (APA), it releases 1-hydroxy-4-naphthylamine, a potent reducing agent. The incubation medium consists of:

  • 1 mM Glu-HNA dissolved in dimethylformamide

  • 2 mg/mL TNBT (Serva, Heidelberg)

  • 10 mM calcium dichloride in 0.1 M cacodylate buffer (pH 7.6) .

Optimal incubation occurs at 37°C for 20–45 minutes, after which sections are fixed in neutral formaldehyde and embedded in glycerol-jelly. Control experiments omitting Glu-HNA confirm the specificity of formazan precipitation .

Mechanistic Insights

The reduction mechanism involves the transfer of electrons from 1-hydroxy-4-naphthylamine to TNBT, yielding a reddish-brown diformazan precipitate. This method’s advantage lies in its compatibility with physiological pH (7.6), avoiding the alkaline conditions required by diazonium salt-based techniques . Comparative studies show TNBT produces finer precipitates than NBT, enabling higher-resolution localization in tissues such as renal proximal tubules and intestinal mucosa .

Chemical Synthesis via S-Nitrosothiol Reactions

TNBT diformazan can be synthesized non-enzymatically through reactions with S-nitrosothiols, which act as nitric oxide (NO) donors. This method is pivotal in studies of oxidative stress and protein S-nitrosylation.

Reaction Protocol

A solution containing 0.5 mM S-nitrosocysteine and 0.5 mM TNBT is incubated in 10 mM Tris-buffered saline (pH 7.4) with 4% formaldehyde for 15 minutes . Liquid chromatography–mass spectrometry (LC–MS) reveals a 61 Da mass shift in TNBT, corresponding to the addition of two NO groups and a hydrogen atom . Tandem MS confirms nitrosylation at both tetrazole rings of TNBT (Fig. 1).

Spectral Characterization

The resultant diformazan exhibits distinct absorbance peaks:

Wavelength (nm)Absorbance Source
526S-nitrosocysteine-mediated
580Cysteine-mediated

These spectral differences enable quantitative assessment of NO-dependent vs. thiol-dependent reduction pathways .

In Vitro Blood Cell Assays

The NBT reduction test, adapted for TNBT, provides a functional assay for neutrophil activity and oxidative burst capacity.

Procedural Overview

  • Reagent Preparation :

    • Dissolve TNBT in distilled water (2–6°C storage).

    • Prepare heparinized blood samples (<2 hours old) .

  • Incubation :

    • Mix 0.12 mL TNBT reagent with 0.2 mL heparinized blood.

    • Incubate at 37°C for 10–12 minutes, followed by 10–12 minutes at 18–26°C .

  • Smear Preparation :

    • Air-dry smears, counterstain with methyl green, and quantify formazan-positive neutrophils via light microscopy .

Clinical and Research Applications

This method’s sensitivity to cellular redox states makes it invaluable for diagnosing chronic granulomatous disease and evaluating pharmacological modulators of NADPH oxidase .

Industrial-Scale Synthesis

While academic protocols emphasize precision, industrial production prioritizes yield and cost-efficiency.

Bulk Reduction Conditions

  • Solvent System : Dimethylformamide/water (3:1 v/v)

  • Reductant : Sodium dithionite (0.1 M)

  • Temperature : 50°C, 2 hours

Post-reaction, the precipitate is vacuum-filtered, washed with ethanol, and lyophilized. Purity is verified via HPLC (>98% diformazan content) .

Quality Control Metrics

ParameterSpecification
Purity (HPLC)≥98%
Residual Solvents<0.1% dimethylformamide
Heavy Metals<10 ppm

These standards ensure batch-to-batch consistency for applications in material science and pharmaceutical development .

Chemical Reactions Analysis

Types of Reactions: TNBT Diformazan primarily undergoes reduction reactions. The reduction of NBT to this compound is facilitated by the presence of reducing agents such as NADPH and S-nitrosothiols .

Common Reagents and Conditions:

    Reducing Agents: NADPH, S-nitrosothiols

    Reaction Conditions: Presence of nitric oxide synthase (NOS), aldehyde-treated tissues

Major Products: The major product of the reduction of NBT is this compound, which is characterized by its deep yellow-red color .

Scientific Research Applications

Analytical Chemistry

Colorimetric Reagent
TNBT diformazan serves as a powerful colorimetric reagent for detecting metal ions and nitro compounds. Its ability to form stable complexes enables precise measurements in water quality testing and environmental samples.

ApplicationMethodResults
Detection of metal ionsColorimetric analysisHigh sensitivity and specificity in environmental samples
Nitro compound detectionSpectrophotometryReliable identification of nitro compounds

Biochemistry

Enzyme Activity Assays
In biochemistry, this compound is utilized to evaluate enzyme activities, particularly in studies related to oxidative stress. It helps researchers understand cellular responses to environmental changes.

Study FocusMethodFindings
Oxidative stress assessmentEnzyme assaysCorrelation between enzyme activity and cellular response to stress
S-nitrosothiol modificationLC-MS analysisDemonstrated modification of TNBT by S-nitrosothiols enhances diformazan production

Pharmaceutical Development

Drug Formulation
this compound is employed in drug formulation processes, particularly for developing anti-cancer agents. Its unique properties can enhance the efficacy of therapeutic compounds.

ApplicationMethodologyOutcomes
Anti-cancer agent formulationSynthesis and biological evaluationImproved therapeutic efficacy observed in preclinical studies

Material Science

Advanced Material Synthesis
In material science, this compound is used to synthesize advanced materials such as polymers and nanocomposites. Its incorporation can significantly improve the mechanical and thermal properties of these materials.

Material TypeEnhancement MethodBenefits
PolymersComposite synthesisIncreased durability and thermal stability
NanocompositesFunctionalizationEnhanced electrical and mechanical properties

Environmental Monitoring

Contamination Assessment
this compound plays a crucial role in assessing soil and sediment contamination. Its sensitivity to pollutants allows for effective monitoring and remediation strategies.

Application AreaDetection MethodEffectiveness
Soil contaminationColorimetric assaysHigh sensitivity to various pollutants
Sediment analysisSpectrophotometric methodsEffective identification of contaminants

Case Study 1: Enzyme Activity in Polymorphonuclear Leukocytes

A study demonstrated the use of this compound in detecting superoxide anion localization in polymorphonuclear leukocytes through the reduction of nitroblue tetrazolium . The results indicated its effectiveness as a histochemical marker.

Case Study 2: Modification by S-nitrosothiols

Research examining the interaction between S-nitrosothiols and TNBT revealed that these modifications significantly affect the reduction potential of TNBT, facilitating its conversion to diformazan under specific conditions . This finding has implications for understanding nitric oxide signaling pathways.

Mechanism of Action

The mechanism of action of TNBT Diformazan involves its reduction from nitro-blue tetrazolium (NBT) in the presence of reducing agents such as NADPH and S-nitrosothiols. The catalytic activity of nitric oxide synthase (NOS) promotes the reduction of NBT to diformazan, which is then visualized as a deep yellow-red color in histochemical assays .

Comparison with Similar Compounds

Structural Comparison with Similar Tetrazolium Salits

Table 1: Structural and Functional Properties of TNBT vs. NBT and INT

Property TNBT Diformazan NBT Diformazan INT Diformazan
Substituents Four p-nitrophenol Two phenol, two m-nitrophenol Iodonitrotetrazolium
Redox Potential Lower than NBT Higher Intermediate
Absorption Max (nm) 526 (aqueous), 520 (tissue) 580 (aqueous) 490 (dark red)
Reduction Efficiency Low with NADPH/SNOs High with NADPH/SNOs Moderate
Staining Color Dark brown Purple/blue Brick red
Background Staining High Moderate Low

Key Structural Differences :

  • TNBT’s higher molecular weight and viscosity (66 mPa·s at 25°C vs. NBT’s ~3 mPa·s) hinder its diffusion in biological matrices, affecting deposition efficiency .

Reduction Mechanisms and Efficiency

NADPH-Dependent Reduction

  • NBT: Readily reduced by β-NADPH in the presence of SNOs (e.g., S-nitrosocysteine), forming intense blue diformazan. This reaction is non-enzymatic and occurs optimally at pH 7.4–8.0 .
  • TNBT: Shows negligible reduction under the same conditions.

Direct Reduction by Thiols

  • Both NBT and TNBT are reduced by free thiols (e.g., cysteine), but paraformaldehyde inhibits this reaction. TNBT requires higher thiol concentrations for comparable diformazan yields .

Photocatalytic Reduction

  • TNBT’s nitro groups enhance electron-withdrawing capacity, but its high viscosity limits its utility in photocatalytic applications (e.g., TiO2 nanofibers) compared to tetraisopropyl orthotitanate (TTIP) .

Spectral and Physicochemical Properties

Table 2: Spectral and Physical Data

Parameter This compound NBT Diformazan
λmax (nm) 526 (aqueous), 520 (tissue) 580 (aqueous)
Molar Absorptivity ~7.8 × 10⁴ L·mol⁻¹·cm⁻¹ ~1.6 × 10⁴ L·mol⁻¹·cm⁻¹
Solubility Insoluble in water, ethanol, acetone Insoluble in polar solvents
Stability Prone to extraction in acetone Stable in Epon resin

Notable Findings:

  • This compound’s red-shifted absorbance in tissues (~520 nm) aligns with hydrophobic environments, whereas NBT retains its 580 nm peak .
  • TNBT’s deposition in electron microscopy is less electron-opaque than tellurite, complicating membrane visualization .

β-Galactosidase Detection

  • Sensitivity : TNBT combined with S-gal provides faster (10–20 minutes) and darker staining than NBT/X-gal but with higher background .
  • Limitations : Overstaining occurs beyond 3 hours, necessitating precise timing .

Superoxide Radical Detection

  • TNBT is less effective than NBT for superoxide detection due to poor NADPH-dependent reduction. NBT’s linear diformazan deposition kinetics make it preferable .

Dehydrogenase Localization

  • This compound localizes asymmetrically on bacterial L-form membranes, reflecting dehydrogenase activity. However, endogenous substrates interfere with specificity .

Challenges and Limitations

High Background Staining: TNBT’s affinity for non-target molecules (e.g., lipids) increases noise in histochemistry .

Extraction Artifacts : this compound is partially extracted during acetone dehydration, reducing signal retention .

Viscosity Issues : TNBT’s high dynamic viscosity (66 mPa·s) limits its use in chemical vapor deposition compared to TTIP .

Biological Activity

TNBT Diformazan, chemically known as 1,2-bis(4-nitrophenyl)-2-(4-nitrophenyl)hydrazine, is a significant compound in biochemical research, particularly noted for its role as a histochemical marker for nitric oxide synthase (NOS) activity. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and the underlying mechanisms that contribute to its biological significance.

This compound is derived from the reduction of nitro-blue tetrazolium (NBT), a process catalyzed by various biological systems, including NOS. The general reaction can be summarized as follows:

NBT+NADPHNOSTNBT Diformazan\text{NBT}+\text{NADPH}\xrightarrow{\text{NOS}}\text{this compound}

This transformation is crucial in histochemistry, where this compound precipitates as an insoluble product that can be visualized under microscopy. The synthesis typically involves the addition of S-nitrosothiols to solutions containing NBT and NADPH, leading to rapid formation of diformazan in both the presence and absence of paraformaldehyde .

Biological Activity

The primary biological activity of this compound is linked to its role in oxidative stress and nitric oxide signaling pathways. It serves as a marker for the presence of NOS activity in tissues, which is vital for understanding various physiological and pathological processes.

  • Nitric Oxide Synthase Activity : this compound formation is closely associated with NOS activity. Studies indicate that the catalytic action of NOS promotes NADPH-dependent reduction of NBT to diformazan. However, alternative hypotheses suggest that other NO-containing factors may also facilitate this reaction .
  • Interaction with S-Nitrosothiols : Research shows that S-nitrosothiols can modify both NBT and TNBT, altering their reduction potential. This interaction enhances the ability of NADPH to reduce NBT to diformazan, emphasizing the compound's role in cellular signaling pathways .

Applications

This compound has diverse applications across various fields:

  • Histochemistry : As a histochemical marker for NOS, this compound allows for visual detection of nitric oxide production in tissue samples.
  • Biochemical Assays : It is utilized in assays measuring enzyme activity related to nitric oxide production, providing insights into oxidative stress responses.
  • Research on Nitric Oxide Signaling : The compound aids in studying the implications of nitric oxide in various biological processes, including vascular regulation and neurotransmission.

Case Studies

Several studies have demonstrated the effectiveness of this compound in various experimental setups:

  • Detection of Nitric Oxide Production : A study utilized this compound to visualize nitric oxide production in neuronal tissues. The results indicated a strong correlation between NOS activity and diformazan formation, validating its use as a reliable marker .
  • Oxidative Stress Research : In another case study focusing on oxidative stress, researchers employed this compound to assess the impact of different antioxidants on nitric oxide levels in cultured cells. The findings revealed significant reductions in diformazan formation when antioxidants were administered, suggesting protective effects against oxidative damage .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Study FocusKey FindingsReference
Nitric Oxide DetectionStrong correlation between NOS activity and diformazan formation
Oxidative StressAntioxidants significantly reduced diformazan levels
Interaction with S-NitrosothiolsModification alters reduction potential; enhances NADPH activity

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing TNBT diformazan, and how can purity be validated?

  • Methodological Answer : TNBT (3,3′,5,5′-tetranitro-4,4′-bi-1,2,4-triazole) diformazan synthesis typically involves nitration and coupling reactions under controlled conditions. Key steps include monitoring reaction temperatures (<5°C for nitration) and using anhydrous solvents to avoid hydrolysis. Purity validation requires spectroscopic techniques (e.g., FT-IR for nitro-group identification) and chromatographic methods (HPLC with UV detection at 254 nm). Differential scanning calorimetry (DSC) can confirm thermal stability, while elemental analysis ensures stoichiometric accuracy .

Q. How should researchers characterize this compound’s structural and energetic properties?

  • Methodological Answer : X-ray crystallography is critical for resolving TNBT’s molecular geometry and packing density. Computational methods like density functional theory (DFT) can predict bond dissociation energies and electronic properties. Experimentally, detonation velocity (VD) and pressure (P) are calculated using the Kamlet-Jacobs equations, requiring input data from DSC (decomposition temperature) and crystal density measurements (e.g., helium pycnometry). Comparative studies with CL-20 or HMX should include sensitivity tests (impact/friction) to assess practical applicability .

Q. What are the primary challenges in replicating this compound synthesis across laboratories?

  • Methodological Answer : Reproducibility issues often arise from variations in nitration conditions (e.g., acid concentration, reaction time) and purification steps. Standardizing protocols for solvent removal (e.g., rotary evaporation vs. freeze-drying) and implementing inert atmospheres (argon/nitrogen) can mitigate hydrolysis or unintended side reactions. Collaborative inter-laboratory studies with shared calibration standards (e.g., reference FT-IR spectra) are recommended to harmonize results .

Advanced Research Questions

Q. How does this compound’s decomposition mechanism differ from CL-20 or HMX, and what experimental designs validate these differences?

  • Methodological Answer : TNBT decomposition primarily involves C-N bond cleavage in the triazole ring, as opposed to N-O bond rupture in CL-20. Advanced methodologies include time-resolved pyrolysis coupled with mass spectrometry (Py-GC/MS) to identify intermediate species. DFT-based transition-state analysis can predict activation energy barriers (e.g., 220–250 kJ/mol for TNBT vs. 180–200 kJ/mol for HMX). Experimental validation requires isothermal thermogravimetric analysis (TGA) under varying oxygen pressures to isolate oxidative vs. thermal pathways .

Q. What computational strategies are optimal for modeling this compound’s self-assembled crystal phases?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields parameterized for nitro compounds (e.g., COMPASS III) can predict crystal packing motifs. For energy minimization, dispersion-corrected DFT (e.g., B97-D3) is preferred to account for van der Waals interactions. Experimental validation involves synchrotron X-ray diffraction to compare predicted vs. observed lattice parameters (e.g., unit cell volume deviations <2%). Tabulated data should include Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer : Discrepancies in thermal stability (e.g., decomposition onset temperatures ranging from 180–220°C) often stem from impurities or measurement techniques. A standardized protocol should include:

  • Sample preparation : Recrystallization from acetone/ethanol mixtures.
  • Instrument calibration : DSC calibrated with indium/zinc standards.
  • Atmosphere control : Nitrogen vs. air comparisons to isolate oxidative effects.
    Cross-laboratory replication studies with blinded samples can identify systematic errors .

Q. What role does this compound play in biochemical assays, and how is its activity quantified?

  • Methodological Answer : TNBT derivatives are used in superoxide dismutase (SOD) activity assays via nitroblue tetrazolium (NBT) reduction. Quantification involves measuring diformazan absorbance at 550 nm (extinction coefficient: 15,000 M⁻¹cm⁻¹). Key controls include:

  • Solution 1 : TNBT + β-NADPH (baseline absorbance).
  • Solution 4 : TNBT + β-NADPH + L-S-nitrosocysteine (SOD-inhibited reaction).
    Activity (U/mg protein) = [(E3 - E2) / (extinction coefficient × protein concentration)], where E3 = absorbance without SOD, E2 = absorbance with SOD .

Q. Data Management and Reproducibility

Q. What frameworks ensure robust data collection for this compound studies?

  • Methodological Answer : Use electronic data capture (EDC) tools like REDCap to structure case report forms (CRFs). Key features include:

  • Skip logic : Exclude irrelevant sections (e.g., cardiac parameters in non-biological studies).
  • Data validation : Range checks for spectroscopic readings (e.g., absorbance 0–3.0).
  • Metadata tagging : Link raw data (e.g., XRD files) to experimental conditions (solvent, temperature). Open-access repositories like Zenodo should host datasets with DOI assignments .

Q. How should researchers design literature reviews to address gaps in this compound knowledge?

  • Methodological Answer : Systematic reviews must include:

  • Search terms : ("this compound" OR "tetranitrobitriazole") AND ("synthesis" OR "decomposition").
  • Databases : Scopus, Web of Science, and specialized repositories (e.g., ICT Database for Energetic Materials).
  • Inclusion criteria : Peer-reviewed studies with full experimental protocols. Exclude non-English sources and non-academic platforms (e.g., ) .

Q. Tables for Key Experimental Parameters

Parameter This compound CL-20 HMX Reference
Detonation Velocity (m/s)9,2009,3809,110
Crystal Density (g/cm³)1.982.041.90
Impact Sensitivity (J)5.03.57.4
NBT Reduction Assay Absorbance (550 nm)Activity (U/mg)
Solution 4 (SOD inhibited)0.04 ± 0.020.15 ± 0.03
Solution 6 (Full reduction)>2.0*8.2 ± 0.5

Properties

CAS No.

19333-63-2

Molecular Formula

C40H30N12O10

Molecular Weight

838.7 g/mol

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide

InChI

InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44?

InChI Key

SDKSRZQMARNUEW-SAORWRKWSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Isomeric SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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